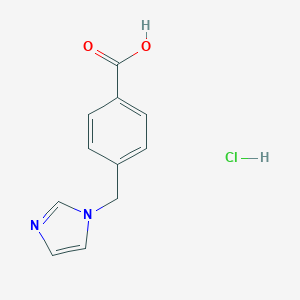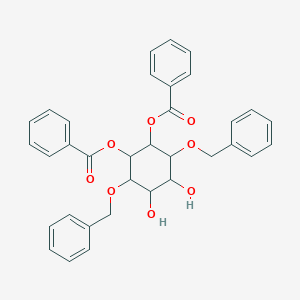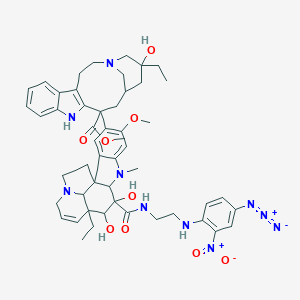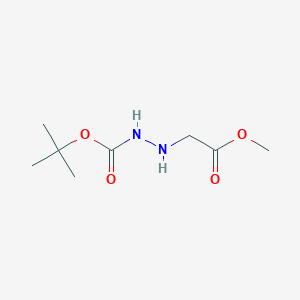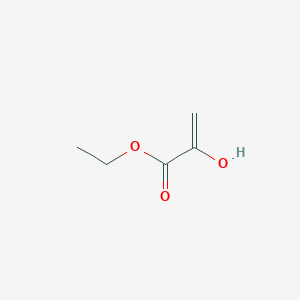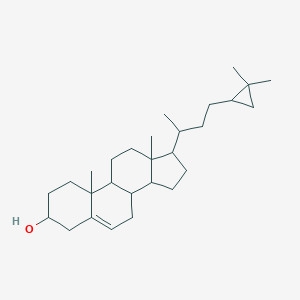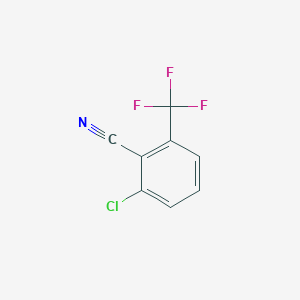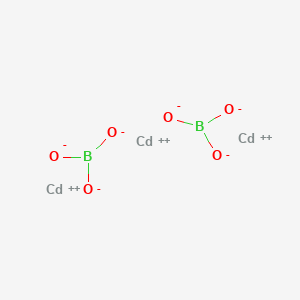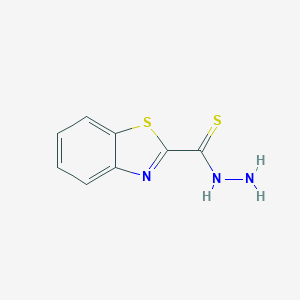
1,3-Benzothiazole-2-carbothiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazole-2-carbothiohydrazide, also known as BTCH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological applications. This compound is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazole-2-carbothiohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
1,3-Benzothiazole-2-carbothiohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can decrease lipid peroxidation and increase antioxidant enzyme activity, indicating its potential as an antioxidant agent. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to decrease the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to have low toxicity and is relatively stable under various conditions. However, one limitation of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1,3-Benzothiazole-2-carbothiohydrazide. One potential area of study is its potential as a neuroprotective agent. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can protect against oxidative stress-induced neurotoxicity and has potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as an anticancer agent and its mechanism of action in cancer cells. Finally, studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as a therapeutic agent for various inflammatory diseases.
In conclusion, 1,3-Benzothiazole-2-carbothiohydrazide is a promising compound with potential applications in various scientific fields. Its cost-effective synthesis method, low toxicity, and potential biological properties make it a popular choice for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1,3-Benzothiazole-2-carbothiohydrazide involves the reaction of 2-aminothiophenol with hydrazine hydrate and carbon disulfide. The resulting product is then treated with acetic anhydride to obtain 1,3-Benzothiazole-2-carbothiohydrazide in high yield. This synthesis method is cost-effective and easy to perform, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
1,3-Benzothiazole-2-carbothiohydrazide has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antibacterial, antifungal, anticancer, and antioxidant properties. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the growth of various bacterial and fungal strains and has potential as an alternative to traditional antibiotics and antifungal agents. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent.
Propiedades
Número CAS |
127627-23-0 |
|---|---|
Nombre del producto |
1,3-Benzothiazole-2-carbothiohydrazide |
Fórmula molecular |
C8H7N3S2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
1,3-benzothiazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
Clave InChI |
NJYRKUFOLPJFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Sinónimos |
2-Benzothiazolecarbothioicacid,hydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



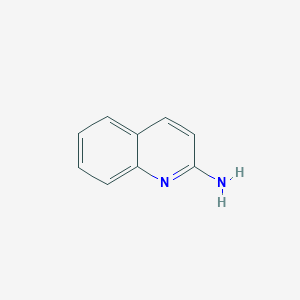
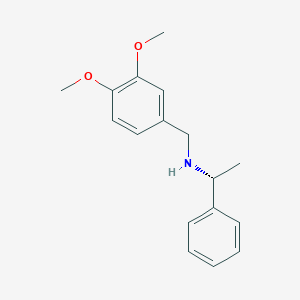
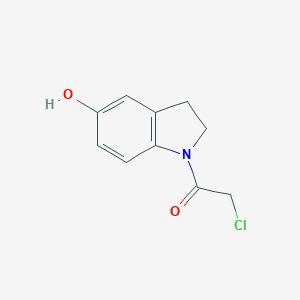
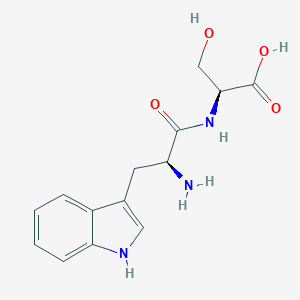
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
